2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide
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Description
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Reactions with Nitrogen-Containing Binucleophilic Agents : The reactions of related compounds with nitrogen-containing binucleophilic agents have been studied, yielding various derivatives like pyridazin-3(2H)-one and pyrolin derivatives. These reactions are important for exploring the synthetic potential of such compounds (Kosolapova et al., 2013).
Synthesis of Pyrolin Derivatives : The synthesis and structural characterization of pyrolin derivatives, including 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, have been explored. These processes contribute to the development of new compounds with potential biological activities (Chalenko et al., 2019).
Antiprotozoal Agents Synthesis : Novel compounds similar to the specified chemical, like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, have been synthesized and show potential as antiprotozoal agents (Ismail et al., 2004).
Synthesis of Pyrimidine Selanyl Derivatives : The synthesis of pyrimidine selanyl derivatives, which are structurally related to the specified compound, has been explored. These studies contribute to the development of novel compounds with potential therapeutic applications (Alshahrani et al., 2018).
Biological Activity Studies
Antinociceptive Activity : Studies have been conducted on derivatives of pyridazinone with antinociceptive activity, which is relevant to the specified compound. These studies help in understanding the potential therapeutic applications of such compounds (Doğruer et al., 2000).
Antimicrobial Evaluation : Research into the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents has been conducted. This research is relevant for understanding the potential antimicrobial applications of compounds similar to the specified chemical (Darwish et al., 2014).
Heterocyclic Derivatives for Toxicity Assessment and Tumour Inhibition : Computational and pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, has been conducted. This research is important for understanding the toxicity, tumour inhibition, and other biological activities of similar compounds (Faheem, 2018).
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-5-2-4-13(10-14)11-19-17(22)12-25-18-8-7-15(20-21-18)16-6-3-9-24-16/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLILCSKBJIYKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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